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Compound of Interest

Compound Name: Methyl 4-oxohexanoate

Cat. No.: B1581184

This guide provides a detailed spectroscopic comparison of methyl 4-oxohexanoate and its
structural analogues. It is intended for researchers, scientists, and professionals in drug

development, offering a comparative analysis of their spectral data to aid in their identification
and characterization.

Data Presentation

The following tables summarize the key spectroscopic data for methyl 4-oxohexanoate and
selected analogues. These compounds differ in the position of the ketone group, the nature of
the ester alkyl group, or the carbon chain length.

Table 1: *H NMR Spectroscopic Data (CDClIs, chemical shifts in ppm)
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Compound

o (ppm), Multiplicity, Assignment

Methyl 4-oxohexanoate

3.67 (s, 3H, -OCHs), 2.75 (t, 2H, -CH2-C=0),
2.56 (t, 2H, -CH2-C0OO0-), 2.43 (q, 2H, -C(=0)-
CH2-CHs), 1.06 (t, 3H, -CH2-CHs)

Ethyl 4-oxohexanoate[1]

4.13 (g, 2H, -OCH2-CHs), 2.74 (t, 2H, -CH2-
C=0), 2.55 (t, 2H, -CH2-COO0-), 2.42 (q, 2H, -
C(=0)-CH2-CHs), 1.25 (t, 3H, -OCH2-CHs), 1.05
(t, 3H, -CH2-CHs)

Methyl 5-oxohexanoate

3.67 (s, 3H, -OCHs), 2.48 (t, 2H, -CH2-C=0),
2.34 (t, 2H, -CH2-C0OO0-), 2.15 (s, 3H, -C(=0)-
CHs), 1.91 (quint, 2H, -CH2-CH2-CH3-)

Methyl 4-oxopentanoate (Methyl levulinate)[2]

3.67 (s, 3H, -OCHs3), 2.76 (t, 2H, -CH2-C=0),
2.57 (t, 2H, -CH2-COO0-), 2.19 (s, 3H, -C(=0)-
CHs)

Table 2: 13C NMR Spectroscopic Data (CDCls,

chemical shifts in ppm)

Compound

Chemical Shift (ppm), Assignment

Methyl 4-oxohexanoate[3]

209.9 (C=0, ketone), 173.3 (C=0, ester), 51.7 (-
OCHs), 36.6 (-CH2-C=0), 35.8 (-C(=0)-CH--
CHs), 27.8 (-CH2-COO-), 7.8 (-CH2-CH3)

Ethyl 4-oxohexanoate[1]

210.1 (C=0, ketone), 172.9 (C=0, ester), 60.5 (-
OCH2-CHs), 36.7 (-CH2-C=0), 35.8 (-C(=0)-
CHa2-CHs), 28.1 (-CH2-CO0-), 14.2 (-OCHa-
CHs), 7.8 (-CH2-CHs)

Methyl 5-oxohexanoate

208.5 (C=0, ketone), 173.8 (C=0, ester), 51.5 (-
OCHs), 42.8 (-CH2-C=0), 33.1 (-CH2-COO-),
29.9 (-C(=0)-CHs), 19.8 (-CH2-CH2-CH2-)

Methyl 4-oxopentanoate (Methyl levulinate)[2]

206.8 (C=0, ketone), 173.3 (C=0, ester), 51.7 (-
OCHs), 37.9 (-CH2-C=0), 29.8 (-C(=0)-CHs3),
27.9 (-CH2-COO0-)
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Table 3: Infrared (IR) Spectroscopic Data (cm~1)

Compound

Key Absorptions (cm~*), Assignment

Methyl 4-oxohexanoate[3]

~2970 (C-H stretch), ~1740 (C=0 stretch,
ester), ~1715 (C=0 stretch, ketone), ~1170 (C-
O stretch)

Ethyl 4-oxohexanoate[4]

~2980 (C-H stretch), ~1735 (C=0 stretch,
ester), ~1715 (C=0 stretch, ketone), ~1180 (C-
O stretch)

Methyl 5-oxohexanoate

~2950 (C-H stretch), ~1738 (C=0 stretch,
ester), ~1718 (C=0 stretch, ketone), ~1175 (C-
O stretch)

Methyl 4-oxopentanoate (Methyl levulinate)[5]

~2960 (C-H stretch), ~1742 (C=0 stretch,
ester), ~1719 (C=0 stretch, ketone), ~1165 (C-
O stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound

Molecular lon (M*), Key Fragment lons
(m/z)

Methyl 4-oxohexanoate[3]

144.17, 115, 99, 87, 71, 57, 43

Ethyl 4-oxohexanoate[1]

158.19, 115, 101, 87, 71, 57, 43

Methyl 5-oxohexanoate

144.17, 113, 101, 87, 71, 59, 43

Methyl 4-oxopentanoate (Methyl levulinate)[2]

130.14, 115, 99, 85, 74, 59, 43

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic

techniques. The general protocols are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a
deuterated solvent, commonly chloroform-d (CDCIs), containing tetramethylsilane (TMS) as
an internal standard.[6]

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher for protons and 75 MHz or higher for carbon.[7]

'H NMR Acquisition: Spectra are typically acquired at room temperature with a 30-degree
pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

13C NMR Acquisition: Spectra are acquired using a proton-decoupled pulse sequence. A
greater number of scans is required compared to *H NMR to achieve an adequate signal-to-
noise ratio.[7]

Data Processing: Chemical shifts are reported in parts per million (ppm) relative to TMS
(0.00 ppm).[8]

. Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g.,
NaCl or KBr). Alternatively, spectra can be recorded using an Attenuated Total Reflectance
(ATR) accessory.[9]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectra.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum is recorded and subtracted from the sample spectrum.

Data Processing: The positions of absorption bands are reported in wavenumbers (cm™1).

. Mass Spectrometry (MS)

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS)
for volatile compounds like keto esters.[10]

lonization: Electron lonization (EIl) is a common method used, typically at 70 eV.[6]
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o Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,
separates the ions based on their mass-to-charge ratio (m/z).

o Data Processing: The resulting mass spectrum plots the relative abundance of ions versus

their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and

comparison of methyl 4-oxohexanoate and its analogues.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1581184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Workflow for Spectroscopic Comparison
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Caption: General workflow for the spectroscopic analysis of keto esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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